molecular formula C12H17NO2S B11790798 Methyl 6-(tert-butylthio)-2-methylnicotinate

Methyl 6-(tert-butylthio)-2-methylnicotinate

Cat. No.: B11790798
M. Wt: 239.34 g/mol
InChI Key: ADODWLRZHCBWIJ-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylthio)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylthio)-2-methylnicotinate typically involves the introduction of the tert-butylthio group into the nicotinate structure. One common method involves the reaction of a nicotinate derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into the nicotinate structure, resulting in a more streamlined and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylthio)-2-methylnicotinate undergoes various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nicotinate structure can undergo reduction reactions to form reduced derivatives.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base and an aprotic solvent.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced nicotinate derivatives, and various substituted nicotinates depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-(tert-butylthio)-2-methylnicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The tert-butylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The nicotinate structure allows for interactions with nicotinic receptors and other related pathways, making it a versatile compound in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(tert-butylthio)-2-fluoronicotinate
  • Methyl 6-(tert-butylthio)-2-chloronicotinate
  • Methyl 6-(tert-butylthio)-2-bromonicotinate

Uniqueness

Methyl 6-(tert-butylthio)-2-methylnicotinate is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity patterns. This makes it different from other similar compounds that may have different substituents, such as fluorine, chlorine, or bromine, which can significantly alter their chemical behavior and applications .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

methyl 6-tert-butylsulfanyl-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-8-9(11(14)15-5)6-7-10(13-8)16-12(2,3)4/h6-7H,1-5H3

InChI Key

ADODWLRZHCBWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)OC

Origin of Product

United States

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